Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the bromination of thiophene-3-carboxylate to introduce the bromine atom at the 5-position. This is followed by the introduction of the tert-butoxycarbonyl-protected amino group at the 2-position through a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiol derivatives are formed upon reduction.
Hydrolysis Products: The corresponding carboxylic acid is formed upon ester hydrolysis.
Scientific Research Applications
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and tert-butoxycarbonyl-protected amino group can interact with specific molecular targets, modulating their activity. The thiophene ring provides a stable and planar structure that can facilitate binding to target proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
- Ethyl 5-fluoro-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
- Ethyl 5-iodo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
Uniqueness
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions. Additionally, the tert-butoxycarbonyl-protected amino group provides stability and prevents unwanted side reactions during synthesis.
Biological Activity
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS No. 1260664-49-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrNO4S, with a molecular weight of 350.23 g/mol. The compound features a thiophene ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) amino group, which contributes to its chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the following steps:
- Bromination : The thiophene derivative is brominated at the 5-position using bromine or a brominating agent.
- Boc Protection : The amino group is protected with a Boc group to enhance stability during subsequent reactions.
- Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. In particular, it has shown promising results in inhibiting the growth of multidrug-resistant bacteria, including strains of Salmonella and Staphylococcus aureus.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
XDR Salmonella Typhi | 3.125 mg/mL | |
Staphylococcus aureus | 4.0 mg/mL | |
Escherichia coli | 5.0 mg/mL |
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies suggest that the compound binds effectively to target enzymes, inhibiting their activity.
Case Studies
- Study on Antibacterial Efficacy : A recent study investigated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against resistant strains, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone in certain cases .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives revealed that modifications at the thiophene ring significantly influence biological activity. The presence of the bromine atom and Boc group enhances solubility and bioavailability, making this compound a candidate for further development as an antimicrobial agent .
Future Directions
Given its promising biological activity, further studies are warranted to explore:
- In Vivo Efficacy : Investigating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Detailed studies on the mechanism of action at the molecular level.
- Formulation Development : Developing formulations that enhance bioavailability and target delivery.
Properties
Molecular Formula |
C12H16BrNO4S |
---|---|
Molecular Weight |
350.23 g/mol |
IUPAC Name |
ethyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C12H16BrNO4S/c1-5-17-10(15)7-6-8(13)19-9(7)14-11(16)18-12(2,3)4/h6H,5H2,1-4H3,(H,14,16) |
InChI Key |
YDJQTTORMFUEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.